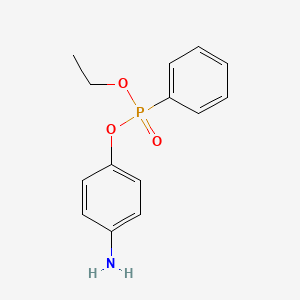

4-Aminophenyl ethyl phenylphosphonate

Description

4-Aminophenyl ethyl phenylphosphonate is an organophosphorus compound characterized by a phenylphosphonate backbone substituted with an ethyl group and a 4-aminophenyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the amino group and stability imparted by the phosphonate ester linkage. For example, α-aminophosphonates are synthesized via multi-component reactions involving aldehydes, amines, and phosphites under catalytic conditions (e.g., diphenylphosphinic acid in ethanol at 40°C) . The amino group in this compound likely enhances its reactivity in nucleophilic or condensation reactions, similar to 2-(4-aminophenyl)benzothiazole derivatives, which undergo sulfonamide formation with sulfonyl chlorides .

Properties

CAS No. |

67490-25-9 |

|---|---|

Molecular Formula |

C14H16NO3P |

Molecular Weight |

277.25 g/mol |

IUPAC Name |

4-[ethoxy(phenyl)phosphoryl]oxyaniline |

InChI |

InChI=1S/C14H16NO3P/c1-2-17-19(16,14-6-4-3-5-7-14)18-13-10-8-12(15)9-11-13/h3-11H,2,15H2,1H3 |

InChI Key |

XDJJXINPOGRUHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl ethyl phenylphosphonate typically involves the reaction of 4-aminophenol with ethyl phenylphosphonate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be performed under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields within a short reaction time . This method can be easily scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenyl ethyl phenylphosphonate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives, such as brominated compounds.

Scientific Research Applications

4-Aminophenyl ethyl phenylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminophenyl ethyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, affecting neurotransmission.

Comparison with Similar Compounds

Research Findings and Challenges

- Reactivity of the Amino Group: The –NH₂ group in this compound may undergo electrophilic substitution or acylation, analogous to 2-(4-aminophenyl)benzothiazole, which reacts with sulfonyl chlorides to form sulfonamides . However, competing hydrolysis of the phosphonate ester under acidic/basic conditions requires careful optimization .

- Stability Issues: While ethyl phenylphosphonate is stable in organic solvents, the amino group in 4-aminophenyl derivatives may reduce shelf life due to oxidation susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.